4,5-Dichloro-2-methyl-3-nitrophenol
Description
Overview of Chloronitrophenolic Compounds in Chemical Research
Chloronitrophenolic compounds, which feature both chlorine and nitro group substituents on a phenol (B47542) framework, are important intermediates in industrial synthesis. They serve as precursors for the manufacturing of a wide range of products, including dyes, pesticides, herbicides, and pharmaceuticals. epa.govfrontiersin.org The presence of the electron-withdrawing nitro group and halogen atoms significantly influences the chemical properties of the aromatic ring, making these compounds valuable for studying reaction mechanisms. epa.govresearchgate.net For example, compounds like 3-methyl-4-nitrophenol (B363926) (3M4NP), a structural analog, is a primary breakdown product of the insecticide fenitrothion, and its microbial degradation has been a subject of environmental chemistry research. frontiersin.org
Significance of Aromatic Halogenated Nitro Compounds in Organic Chemistry
Aromatic halogenated nitro compounds are a cornerstone of synthetic organic chemistry. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution (SNAr). nih.gov This property is synthetically useful, as the halogen atom can be displaced by a variety of nucleophiles to build more complex molecules. sigmaaldrich.com The position of the nitro group relative to the halogen is crucial and dictates the reactivity of the compound. sigmaaldrich.com These compounds are not only vital as synthetic intermediates but are also studied for their electronic and structural properties, which can influence their biological and environmental impact. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2NO3 |
|---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
4,5-dichloro-2-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H5Cl2NO3/c1-3-5(11)2-4(8)6(9)7(3)10(12)13/h2,11H,1H3 |
InChI Key |
MXYVMFSZNAAIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 4,5 Dichloro 2 Methyl 3 Nitrophenol
Redox Chemistry: Oxidation and Reduction Reactions
Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of atoms within a molecule. youtube.com For 4,5-dichloro-2-methyl-3-nitrophenol, the most prominent redox chemistry centers on the nitro group and the potential for oxidative transformation of the phenol (B47542) ring.
The nitro group on the aromatic ring is susceptible to reduction, a common transformation that converts it into an amino group (-NH2). This process is fundamental in organic synthesis for creating aromatic amines, which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. The reduction of a nitro-substituted phenol to an aminophenol typically involves reagents like hydrogen gas with a metal catalyst (e.g., Palladium, Platinum) or chemical reducing agents such as sodium borohydride (B1222165) (NaBH4). nih.gov
For instance, the catalytic reduction of similar compounds like 2-nitrophenol (B165410) can be monitored using UV-Vis spectroscopy. nih.gov The disappearance of the absorbance peak corresponding to the nitrophenolate ion (around 400 nm) and the appearance of a new peak for the resulting aminophenol (around 270-280 nm) indicates the progress of the reaction. nih.gov This transformation is a classic example of a heterogeneous catalytic process where the nitro compound is reduced to the corresponding amine.
Table 1: General Conditions for Nitro Group Reduction
| Reducing Agent | Catalyst | Typical Solvent | Product |
|---|---|---|---|
| Hydrogen Gas (H₂) | Pd/C, PtO₂ | Ethanol, Ethyl Acetate | 3-Amino-4,5-dichloro-2-methylphenol |
| Sodium Borohydride (NaBH₄) | - | Water, Methanol | 3-Amino-4,5-dichloro-2-methylphenol |
This table presents common reduction methods applicable to nitrophenols; specific optimal conditions for this compound may vary.
The nitration of chlorinated o-cresols, such as 4,5-dichloro-2-methylphenol (B2501603), can lead to complex oxidative transformations beyond simple aromatic substitution. researchgate.net Reaction with nitric acid can result in the formation of substituted cyclohex-3-enones. researchgate.net Specifically, the nitration of 4,5-dichloro-2-methylphenol has been shown to yield a gem-dinitrocyclohex-3-enone derivative. researchgate.net This outcome reveals a pathway where the aromatic ring is itself transformed, generating highly reactive and functionalized non-aromatic species. Upon heating, these intermediates can further react to form α-diketones. researchgate.net
These transformations highlight that under strong oxidizing conditions, the reaction is not limited to the substituents but can involve the entire molecular framework, leading to significant structural reorganization.
Nucleophilic Substitution Reactions (e.g., Chlorine Atom Displacement)
The chlorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, a chlorine atom) on the aromatic ring. The presence of the electron-withdrawing nitro group is crucial, as it activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.
Studies on analogous compounds, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, provide insight into the potential regioselectivity of these reactions. clockss.org In reactions of this related compound with various phenoxides, nucleophilic substitution occurred selectively at the C-4 position, displacing the chlorine atom. clockss.org The reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines similarly shows a high degree of regioselectivity, with substitution occurring exclusively at the C-4 position due to its higher positive charge, as confirmed by Mulliken charge calculations. mdpi.com This selectivity is driven by the electronic influence of the nitro group, which stabilizes the intermediate Meisenheimer complex more effectively when the attack occurs at the para position.
For this compound, the chlorine at C-5 is para to the nitro group, while the chlorine at C-4 is meta. Therefore, nucleophilic attack would be expected to preferentially displace the chlorine atom at the C-5 position.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution
| Attacking Nucleophile | Expected Site of Substitution | Driving Factor |
|---|---|---|
| Amines (e.g., R-NH₂) | C-5 | Electron-withdrawing effect of the para-nitro group |
| Alkoxides (e.g., R-O⁻) | C-5 | Stabilization of the Meisenheimer complex |
Proton Transfer Phenomena and Complex Formation
The acidic nature of the phenolic proton in this compound facilitates proton transfer (PT) reactions with suitable bases, leading to the formation of proton transfer complexes. These interactions are of significant interest for understanding molecular recognition and reaction mechanisms.
The formation of a proton transfer complex between a nitrophenol and a base can be readily investigated using various spectroscopic techniques. mdpi.comresearchgate.net Studies on the reaction of 2,6-dichloro-4-nitrophenol (B181596) (a structural isomer) with bases like 2-aminopyridine (B139424) or 3,4-diaminopyridine (B372788) demonstrate the utility of these methods. mdpi.comresearchgate.netresearchgate.net
UV-Visible Spectroscopy: Upon addition of a base to the nitrophenol solution, the formation of the complex is typically signaled by the appearance of a new, long-wavelength absorption band. researchgate.netresearchgate.net This new band arises from the phenolate (B1203915) anion formed after the proton is transferred to the base. The formation constant (KPT) and molar absorptivity (ε) of the complex can be determined from the spectral data using equations like the Benesi-Hildebrand equation. mdpi.comresearchgate.net
FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of proton transfer. The disappearance of the broad O-H stretching band of the phenol and the appearance of a new, broad band at a lower frequency corresponding to the N+-H or O+-H stretching of the protonated base confirms the formation of the complex. mdpi.com
NMR Spectroscopy: In ¹H NMR spectra, the signal for the acidic phenolic proton disappears upon complex formation. mdpi.com Concurrently, a new downfield signal appears, which is attributed to the proton now attached to the nitrogen or oxygen atom of the base, confirming the proton transfer. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model the energetics and electronic structure of proton transfer complexes. researchgate.net Theoretical calculations can be used to:
Optimize Geometry: Determine the most stable three-dimensional structure of the proton transfer complex, including bond lengths and angles of the crucial hydrogen bond (N···H-O or N+-H···O⁻).
Calculate Energetics: Compute the binding energy and the free energy of the complex formation, which provides a theoretical basis for the stability of the complex observed experimentally. researchgate.net
Analyze Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). researchgate.net This allows for the assignment of observed experimental absorption bands to specific electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which is often characteristic of the charge transfer nature of these complexes. researchgate.net
By correlating experimental spectroscopic data with theoretical models, a comprehensive understanding of the proton transfer process, including its thermodynamics and the nature of the chemical bonding in the resulting complex, can be achieved.
Reactions as a Synthetic Intermediate
Comprehensive searches of available scientific literature and chemical databases did not yield specific examples of this compound being utilized as a synthetic intermediate. While related compounds such as other isomers of dichloronitrophenols and nitromethylphenols are documented as precursors in various organic syntheses, the specific reaction pathways originating from this compound are not detailed in the reviewed sources.
The reactivity of related substituted nitrophenols often involves transformations of the nitro group (e.g., reduction to an amino group) or nucleophilic substitution of the chloro atoms, which can be influenced by the electronic effects of the other substituents on the aromatic ring. For instance, the reduction of a nitro group to an amine is a common step in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The resulting aminophenol can then undergo a variety of further reactions, such as diazotization or acylation.
However, without specific documented examples for this compound, any discussion of its synthetic utility would be speculative and fall outside the scope of this fact-based article. Further research and publication in the field of synthetic organic chemistry may in the future elucidate the role of this particular compound as a synthetic intermediate.
Advanced Analytical and Spectroscopic Characterization for Research on 4,5 Dichloro 2 Methyl 3 Nitrophenol
Chromatographic Techniques for Separation and Quantitation
Chromatographic methods are fundamental for isolating 4,5-dichloro-2-methyl-3-nitrophenol from complex mixtures and for its precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the premier techniques utilized for this purpose.
Gas Chromatography (GC) with Derivatization Strategies
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. slideshare.net However, phenols, including this compound, can exhibit poor chromatographic behavior due to their polarity and potential for interaction with the GC column. researchgate.net To overcome these limitations, derivatization is an essential step. slideshare.netnih.gov This process chemically modifies the analyte to increase its volatility and thermal stability. slideshare.net
Common derivatization techniques for phenols include silylation, alkylation, and acylation. slideshare.net Silylation, which involves substituting the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used method. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. sigmaaldrich.com For sterically hindered phenols, a catalyst such as trimethylchlorosilane (TMCS) may be added to facilitate the reaction. sigmaaldrich.com Another approach is methylation using reagents like diazomethane, which converts the phenol (B47542) to its more volatile methyl ether derivative. epa.gov Pentafluorobenzyl bromide (PFBBr) can also be used to form pentafluorobenzyl ether derivatives, which are particularly suitable for electron capture detection (ECD), offering high sensitivity. epa.gov
The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure complete conversion and accurate quantification. sigmaaldrich.com Following derivatization, the resulting less polar and more volatile derivative of this compound can be effectively separated and quantified using a GC system, often coupled with a mass spectrometer (MS) for definitive identification. nih.gov
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection
High-performance liquid chromatography (HPLC) is a versatile technique well-suited for the analysis of a wide range of organic compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.gov For the analysis of this compound, reversed-phase HPLC is a common approach, typically utilizing a C18 column. researchgate.net
A key component in the HPLC analysis of this compound is the use of a diode array detector (DAD). nih.govnih.gov The DAD provides significant advantages over single-wavelength UV detectors by acquiring absorbance data over a range of wavelengths simultaneously. nih.gov This capability allows for the generation of a complete UV-Vis spectrum for each peak in the chromatogram, which is invaluable for compound identification and purity assessment. nih.govnih.gov The UV spectrum of this compound can be compared against a spectral library or a standard for confident identification.
The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good separation of the target analyte from other components in the sample matrix. Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to improve resolution and reduce analysis time. researchgate.net The quantitative analysis is performed by creating a calibration curve from the peak areas of standard solutions of known concentrations. researchgate.net The recovery of the analytical method is typically assessed through spiking experiments to ensure accuracy. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular structure and functional groups present in this compound.
FT-IR and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The FT-IR spectrum of 2,4-dichloro-6-nitrophenol, a related compound, has been recorded in the 4000–400 cm⁻¹ range, while its FT-Raman spectrum was recorded between 3500–100 cm⁻¹. nih.gov Similar ranges would be applicable for the analysis of this compound. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational bands. nih.govepa.govnih.gov
For nitrophenols, characteristic vibrational bands can be assigned to specific functional groups. For instance, the stretching vibration of the nitro group (NO₂) typically appears in the Raman spectra of nitrophenol isomers. spectroscopyonline.com In a study of nitrophenol isomers, Raman peaks around 1333 cm⁻¹ and 1343 cm⁻¹ were attributed to the asymmetric stretching of the nitro group. spectroscopyonline.com The C-H deformation bands are also identifiable. spectroscopyonline.com The analysis of substituted phenols has shown that valence force constants can be transferred between similar molecules, aiding in the interpretation of their vibrational spectra. nih.gov
The table below presents a summary of expected characteristic vibrational frequencies for functional groups present in this compound, based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| O-H | Stretching | 3400-3600 | longdom.org |
| C-H (aromatic) | Stretching | 3000-3100 | longdom.org |
| C-H (methyl) | Stretching | 2850-2960 | rsc.org |
| C=C (aromatic) | Stretching | 1400-1600 | researchgate.net |
| NO₂ | Asymmetric Stretching | ~1543 | researchgate.net |
| NO₂ | Symmetric Stretching | ~1335 | researchgate.net |
| C-Cl | Stretching | 600-800 | |
| C-N | Stretching | ~1300 | mdpi.com |
| C-O | Stretching | 1200-1300 |
Note: The exact positions of the vibrational bands for this compound would require experimental determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the molecular structure of organic compounds. slideshare.netmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic proton, the methyl protons, and the hydroxyl proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. For example, the aromatic proton would likely appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The methyl protons would appear further upfield (typically 2.0-2.5 ppm). chemicalbook.com The hydroxyl proton signal can be broad and its chemical shift can vary depending on the solvent and concentration. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. issuu.com In a decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. issuu.com The chemical shifts of the carbon atoms in this compound would be influenced by the attached atoms and functional groups. The carbon atoms attached to the electronegative chlorine, oxygen, and nitro groups would be expected to resonate at lower field (higher ppm values). libretexts.org For instance, the carbon bearing the hydroxyl group in phenols typically appears in the range of 150-160 ppm. rsc.org The carbon atoms of the aromatic ring would have chemical shifts in the aromatic region (typically 100-160 ppm), and the methyl carbon would appear at a higher field (lower ppm value). rsc.orglibretexts.org
The following table provides predicted ¹³C NMR chemical shifts for the carbon atoms in this compound based on analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference |
| C-OH | 150 - 160 | rsc.org |
| C-CH₃ | 120 - 130 | rsc.org |
| C-NO₂ | 135 - 145 | |
| C-Cl (adjacent to C-NO₂) | 125 - 135 | |
| C-Cl (adjacent to C-H) | 120 - 130 | |
| C-H | 115 - 125 | |
| -CH₃ | 15 - 25 | rsc.org |
Note: These are estimated values and the actual chemical shifts would need to be determined experimentally.
Modern NMR techniques, including 2D NMR experiments like COSY and HSQC, can be used to further establish the connectivity between protons and carbons, providing a complete and unambiguous structural assignment. The integration of machine learning with NMR data analysis is also emerging as a powerful tool for automated structure elucidation. nih.govnih.govarxiv.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within this compound and its interactions in solution. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of a nitrophenol is characterized by absorption bands in the UV and sometimes the near-visible region, which arise from π → π* and n → π* electronic transitions. nih.govacs.org For nitrophenols, these transitions are often associated with charge transfer from the phenolic ring to the nitro group. nih.gov The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring, the solvent, and the pH of the solution. rsc.org
For instance, the deprotonated form (phenolate) of a nitrophenol typically exhibits a significant red shift (bathochromic shift) in its absorption maximum compared to the protonated form. acs.orgnih.gov This is because the phenolate (B1203915) is a stronger electron-donating group, which facilitates the charge transfer to the nitro group. nih.gov The study of these spectral shifts as a function of pH can be used to determine the pKa of the phenol. nih.gov
The interaction of this compound with other molecules, such as metal ions, can also be investigated using UV-Vis spectroscopy. acs.org The formation of complexes can lead to changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) or changes in the molar absorptivity. These changes can provide information about the nature and stoichiometry of the complex.
The table below summarizes the typical electronic transitions observed in nitrophenols.
| Transition | Description | Typical Wavelength Range (nm) | Reference |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 400 | nih.govacs.org |
| n → π | Excitation of a non-bonding electron (from oxygen or nitrogen) to a π antibonding orbital. | 300 - 500 |
The specific λmax values for this compound would depend on the solvent and pH. For example, studies on other nitrophenols have shown that the absorption peaks of the protonated forms are significantly blue-shifted compared to their deprotonated counterparts. nih.gov
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
For this compound, mass spectrometry can be used to confirm its molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a valuable tool for confirming the presence of chlorine in the molecule.
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. For example, the fragmentation of nitrophenols may involve the loss of the nitro group (NO₂), the hydroxyl group (OH), or other functional groups.
When coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry becomes an even more powerful tool for the analysis of complex mixtures. The chromatographic step separates the components of the mixture, and the mass spectrometer provides identification of each separated component. This is particularly useful for the analysis of this compound in environmental or biological samples.
The table below lists some of the key ions that might be observed in the mass spectrum of this compound.
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular ion | 221 (for ³⁵Cl₂) |
| [M+2]⁺ | Isotopic peak for one ³⁷Cl | 223 |
| [M+4]⁺ | Isotopic peak for two ³⁷Cl | 225 |
| [M-NO₂]⁺ | Loss of the nitro group | 175 |
| [M-OH]⁺ | Loss of the hydroxyl group | 204 |
| [M-Cl]⁺ | Loss of a chlorine atom | 186 |
Note: The relative intensities of these fragments would depend on the ionization method and energy used.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons within the crystal lattice.
For a molecule like this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. Key parameters that would be determined include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). Furthermore, it would provide the precise bond lengths, bond angles, and torsion angles of the molecule, confirming the substitution pattern of the chloro, methyl, and nitro groups on the phenol ring.
Despite the profound importance of this technique, a detailed search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, specific experimental data on its crystal system, space group, and unit cell dimensions are not available at the time of this writing. The determination of these parameters would require the growth of a suitable single crystal of the compound and subsequent analysis by an X-ray diffractometer.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the elemental composition of a pure organic compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the sample's purity and the correctness of its proposed formula.
The molecular formula for this compound is C₇H₅Cl₂NO₃. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 222.03 g/mol .
The theoretical percentages serve as a benchmark for experimental verification. In a research setting, a synthesized batch of this compound would be subjected to CHN analysis, and the resulting data would be expected to fall within a narrow margin (typically ±0.4%) of the theoretical values to be considered pure.
Theoretical and Computational Chemistry Studies on 4,5 Dichloro 2 Methyl 3 Nitrophenol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like 4,5-dichloro-2-methyl-3-nitrophenol, DFT calculations would be instrumental in understanding its fundamental properties.
Optimization of Molecular Structure and Conformations
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular structure. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.
Theoretical calculations on similar molecules, such as dichloronitrophenols and other substituted phenols, have demonstrated that the planarity of the benzene (B151609) ring is often slightly distorted by the presence of bulky or electronegative substituents. researchgate.netresearchgate.net The orientation of the hydroxyl (-OH), methyl (-CH3), and nitro (-NO2) groups relative to the ring and to each other would be of particular interest. The presence of intramolecular hydrogen bonding between the hydroxyl and nitro groups is a possibility that would significantly influence the preferred conformation.
A hypothetical table of optimized geometric parameters for this compound, based on what would be expected from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-O (hydroxyl) | ~1.36 Å | |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro) | ~1.23 Å | |
| C-Cl | ~1.74 Å | |
| C-C (methyl) | ~1.51 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C-C-C (aromatic) | ~118° - 122° |
| C-C-O | ~119° | |
| C-C-N | ~118° | |
| O-N-O | ~125° | |
| Dihedral Angle | C-C-O-H | ~0° or ~180° |
| C-C-N-O | Variable, depends on rotation |
HOMO-LUMO Energy Gap Analysis and Charge Transfer Investigations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. irjweb.com
A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic transitions. nih.gov For this compound, the presence of the electron-withdrawing nitro and chloro groups, along with the electron-donating hydroxyl and methyl groups, would create a complex electronic environment. The HOMO is likely to be localized on the phenol (B47542) ring and the hydroxyl group, while the LUMO is expected to be concentrated on the nitro group. This distribution would facilitate intramolecular charge transfer from the phenyl ring towards the nitro group upon electronic excitation.
Studies on similar nitrophenol derivatives have shown HOMO-LUMO gaps in the range of 3.5 to 4.5 eV. irjweb.comresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.0 |
Prediction of Vibrational Frequencies and Spectroscopic Assignments
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental spectra. nih.gov
For this compound, the vibrational spectrum would be characterized by specific frequencies corresponding to the stretching and bending of its functional groups. For instance, the O-H stretch of the hydroxyl group would appear at a lower frequency if involved in an intramolecular hydrogen bond. The symmetric and asymmetric stretches of the nitro group, the C-Cl stretches, and the various modes of the methyl group and the benzene ring would all contribute to a unique spectroscopic fingerprint.
Quantum Chemical Studies of Reactivity and Reaction Pathways (e.g., Tautomerism, Proton Transfer Energetics)
Quantum chemical methods can be employed to explore the reactivity of this compound. This includes the study of potential tautomeric forms and the energetics of proton transfer.
Phenol-keto tautomerism is a possibility, although for simple phenols, the enol (phenolic) form is overwhelmingly more stable. The presence of the nitro group could potentially stabilize a keto tautomer. More significantly, the energetics of proton transfer from the hydroxyl group to a proton acceptor can be calculated. This is crucial for understanding the acidity of the phenol and its interactions in solution. Studies on related compounds like 2,6-dichloro-4-nitrophenol (B181596) have investigated such proton transfer reactions spectrophotometrically and computationally.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular interactions, such as hyperconjugation and hydrogen bonding. It delocalizes the electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the lone pairs of the oxygen and chlorine atoms with the antibonding orbitals of the aromatic ring. Furthermore, it would provide a quantitative measure of the strength of the intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen of the nitro group, confirming its presence and importance in stabilizing the dominant conformation.
Table 3: Hypothetical NBO Analysis for a Key Intramolecular Interaction in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(O) of -OH | σ*(C-C) of ring | ~2-5 |
| LP(Cl) | σ*(C-C) of ring | ~1-3 |
| LP(O) of -NO2 | π*(C-C) of ring | ~1-4 |
| LP(O) of -OH | σ*(N-O) of -NO2 | >10 (if H-bonded) |
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential is a valuable tool in computational chemistry that describes the three-dimensional charge distribution of a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species. The MEP map visualizes regions of positive and negative electrostatic potential on the electron density surface of a molecule, offering insights into its reactive behavior. researchgate.netresearchgate.net
Generally, in MEP analysis:
Negative Regions (Red/Yellow): These areas correspond to an excess of electrons and are susceptible to electrophilic attack. They typically indicate the presence of lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are often found around hydrogen atoms, particularly those bonded to electronegative atoms. researchgate.netresearchgate.net
Neutral Regions (Green): These regions have a near-zero potential and are less likely to participate in strong electrostatic interactions. researchgate.net
For nitrophenol-type compounds, theoretical studies using methods like Density Functional Theory (DFT) have been employed to calculate and analyze MEP maps. For instance, research on m-nitrophenol combined high-resolution X-ray diffraction with DFT calculations (at the B3LYP/6-31G* level) to investigate its electron charge density and electrostatic potential. research-nexus.netdoaj.orgnih.govmdpi.com Such studies have successfully correlated theoretical MEP maps with experimental findings, confirming aspects like intramolecular charge transfer. research-nexus.netnih.gov
While direct research on this compound is not available, the established methodologies from studies on related compounds provide a clear framework for how its MEP would be theoretically investigated. Such an analysis would be crucial for understanding its chemical behavior and potential interactions.
Role of 4,5 Dichloro 2 Methyl 3 Nitrophenol in Advanced Organic Synthesis and Materials Science
Precursor in the Synthesis of Specialty Chemicals (e.g., dyes, pigments)
The general class of nitrophenols serves as crucial intermediates in the production of various colorants, including dyes and pigments. cdc.gov The synthesis of such materials often involves the chemical modification of the phenol (B47542) and nitro groups. For instance, the nitro group can be reduced to an amino group (-NH2), which is a key step in forming azo dyes. The presence of chlorine atoms on the aromatic ring of 4,5-dichloro-2-methyl-3-nitrophenol can influence the final color and properties, such as lightfastness, of the resulting dye.
While specific dyes derived directly from this compound are not extensively documented in publicly available literature, the synthetic pathways for related compounds illustrate the potential. For example, the synthesis of dyes often begins with nitration of a phenol, followed by reduction and coupling reactions. epa.gov The process for synthesizing 2,4-dichloro-5-nitrophenol, an isomer, involves nitration of 2,4-dichlorophenol, highlighting a common industrial route for creating such building blocks. chemicalbook.com The reactivity of these functional groups makes compounds like this compound valuable starting materials for creating new colorants.
Table 1: Functional Groups of this compound and Their Roles in Synthesis
| Functional Group | Potential Role in Synthesis |
| Phenolic -OH | Can be converted to an ether or ester; influences the solubility and color of derivatives. |
| Nitro -NO2 | Can be reduced to an amino group (-NH2) to create dye intermediates. |
| Chlorine -Cl | Influences the electronic properties and stability of the molecule and the final product. |
| Methyl -CH3 | Can be oxidized or otherwise modified in more advanced synthetic routes. |
Intermediate in the Production of Herbicidal and Pesticidal Agents
Chlorinated and nitrated phenols are a well-established class of compounds with applications in agriculture as herbicides and pesticides. cdc.govontosight.ai Research has shown that various isomers and related compounds exhibit biological activity. For instance, certain nitrophenols have been investigated for their fungicidal properties. ontosight.ai
The synthesis of herbicidal and pesticidal agents often involves the reaction of a chlorinated nitrophenol with other molecules to produce a final product with the desired biological activity. The specific arrangement of the chloro, methyl, and nitro groups on the phenol ring is critical to the efficacy and selectivity of the resulting agent. While direct evidence for the use of this compound in commercial herbicides or pesticides is limited, the known activity of its isomers suggests its potential in this area. For example, 2,5-dichloro-4-nitrophenol (B1581652) is noted as an intermediate in the production of pesticides. ontosight.ai The nitration of 4,5-dichloro-2-methylphenol (B2501603) is a key step in producing related nitro-derivatives, which can be further modified. researchgate.net
Table 2: Related Chlorinated Nitrophenols and Their Applications
| Compound | Noted Application/Activity |
| 2,5-Dichloro-4-nitrophenol | Intermediate for dyes, pharmaceuticals, and pesticides. ontosight.ai |
| 2,4-Dichloro-5-nitrophenol | Studied for potential antifungal properties. ontosight.ai |
| 4,6-Dinitro-2-methylphenol | Used as a pesticide (DNOC). isotope.com |
| 4,5-Dichloro-2-nitrophenol | Used in the synthesis of CETP inhibitors and hydroxyindoles. chemicalbook.com |
Development of Novel Organic Materials
The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules and novel organic materials. The presence of multiple reaction sites allows for a variety of chemical transformations, leading to the creation of new compounds with unique properties.
An example of its application in this area is the synthesis of complex heterocyclic structures. The structurally related 4,5-Dichloro-2-methylphenyl group has been incorporated into pyrazole (B372694) derivatives, such as 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethanol. This demonstrates that the core 4,5-dichloro-2-methyl phenyl structure can be used to build larger, functional molecules that may have applications in medicinal chemistry or materials science. The synthesis of such complex molecules often relies on the stepwise reaction of the functional groups present on the starting phenol.
Furthermore, chlorinated nitrophenols are subjects of study in bioremediation, where microorganisms are used to degrade these compounds. evitachem.com Understanding these degradation pathways can also inform the design of new, more biodegradable materials. The synthesis of novel chalcones and Schiff bases from related chlorinated and nitrated aromatic compounds also points to the potential for creating new materials with interesting electronic and biological properties. bas.bg
Emerging Research Frontiers and Challenges in 4,5 Dichloro 2 Methyl 3 Nitrophenol Studies
Development of Sustainable Synthesis Routes
The traditional synthesis of nitrophenols often involves harsh conditions and the use of hazardous reagents. Modern chemistry is increasingly focused on "green" and sustainable processes that minimize waste, reduce energy consumption, and utilize less toxic substances. nih.gov For chloronitrophenols, this includes exploring alternative catalysts and solvent systems.
One approach to greener synthesis involves modifying existing industrial processes. For instance, a patented process for the preparation of the isomeric 4-chloro-2-methyl-5-nitrophenol (B2449075) starts from the more readily available 4-chloro-2-methylphenol. google.com This process involves a two-step reaction: first, a sulfonate ester is formed, which is then nitrated and subsequently hydrolyzed under acidic or alkaline conditions to yield the final product with high isomeric purity. google.com This method avoids starting with materials known to be carcinogenic, such as 4-chloro-2-methyl-aniline, which was used in older synthesis routes. google.com
Adapting such a route for 4,5-Dichloro-2-methyl-3-nitrophenol would likely involve starting with 3,4-dichloro-2-methylphenol. The challenge lies in controlling the regioselectivity of the nitration step to favor the introduction of the nitro group at the 3-position. Research in this area could focus on:
Catalyst Development: Investigating solid acid catalysts or phase transfer catalysts to improve reaction efficiency and selectivity, thereby reducing the need for corrosive acids like concentrated sulfuric acid.
Alternative Solvents: Replacing hazardous solvents like chloroform (B151607) or carbon tetrachloride with greener alternatives such as acetic acid or ionic liquids. youtube.com
Bio-based Synthesis: Exploring enzymatic or microbial routes for synthesis, which operate under mild conditions and can offer high specificity, representing a long-term goal in sustainable chemistry. nih.gov
The principles of atom economy are also crucial, where the goal is to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. youtube.com
Understanding Complex Reaction Mechanisms
The reaction mechanisms involved in the synthesis and degradation of polychlorinated phenols are often complex. The nitration of substituted phenols can lead to the formation of various isomers and even unexpected rearrangement products.
Research on the nitration of related compounds, such as 4,5-dichloro-2-methylphenol (B2501603), has shown that the reaction can yield gem-dinitrocyclohex-3-enone structures. researchgate.net These intermediates can then undergo further reactions, such as thermal rearrangement to form α-diketones. researchgate.net Understanding these competing reaction pathways is essential for optimizing the synthesis of the desired this compound isomer.
Furthermore, the degradation of chloronitrophenols in the environment involves intricate mechanisms. For example, during advanced oxidation processes (AOPs) used for water treatment, the reaction of chlorophenols with sulfate (B86663) radicals in the presence of nitrite (B80452) can lead to the formation of other toxic chloronitrophenols. nih.govresearchgate.net Density functional theory (DFT) computations have been used to support the proposed mechanism, which involves the formation of a phenoxyl radical followed by coupling with a nitrogen dioxide radical. nih.gov
Key challenges in this area include:
Elucidating the precise mechanism of nitration for 3,4-dichloro-2-methylphenol to control the synthesis of this compound.
Investigating the photochemical and microbial degradation pathways of this compound to predict its environmental fate.
Bioremediation Strategies for Chloronitrophenol Contamination
Chloronitrophenols are generally considered recalcitrant to microbial degradation due to the electron-withdrawing properties of the chloro and nitro groups. nih.gov However, bioremediation, which utilizes microorganisms to break down pollutants, is a promising and cost-effective strategy for cleaning up contaminated soil and water. nih.govmontana.edu
Numerous bacterial strains have been isolated that can degrade various chloronitrophenol isomers. semanticscholar.org These microorganisms often utilize these compounds as their sole source of carbon and energy. nih.govacs.org The initial step in the microbial degradation of chloronitrophenols typically involves either an oxidative or reductive mechanism to remove the nitro or chloro groups, which reduces the compound's toxicity and recalcitrance. nih.gov
For example, Rhodococcus imtechensis strain RKJ300 has been shown to degrade 2-chloro-4-nitrophenol (B164951) by first releasing the nitrite group, followed by the elimination of the chloride ion, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. nih.govacs.org In another case, the degradation of 2-chloro-5-nitrophenol (B15424) proceeded through a reductive mechanism, forming 2-chloro-5-hydroxylaminophenol. nih.gov
Future research on the bioremediation of this compound should focus on:
Isolation and Characterization: Screening for and isolating novel microbial strains or consortia capable of degrading this specific isomer.
Pathway Elucidation: Identifying the metabolic pathways and key enzymes involved in the degradation process. Studies on related compounds like 2,6-dichloro-4-nitrophenol (B181596) have shown that specific gene clusters are responsible for its catabolism. semanticscholar.org
In Situ Applications: Developing practical bioremediation strategies, such as biostimulation (adding nutrients to stimulate native microbes) or bioaugmentation (introducing specialized microbes to a site), for contaminated environments. frontiersin.org
Synergistic Systems: Exploring hybrid systems, such as combining zero-valent iron (ZVI) with microbial degradation, which has shown promise for enhancing the breakdown of other chlorophenols. nih.gov
Table 1: Examples of Microbial Degradation of Chloronitrophenols
| Compound | Microorganism | Key Degradation Step/Intermediate | Reference |
|---|---|---|---|
| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800 | Oxidative removal of nitrite group; formation of chlorohydroquinone (CHQ) | nih.gov |
| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | Release of nitrite followed by chloride; formation of chlorohydroquinone and hydroquinone | nih.govacs.org |
| 3-Methyl-4-nitrophenol (B363926) | Burkholderia sp. SJ98 | Monooxygenation to methyl-1,4-benzoquinone (MBQ) | frontiersin.org |
| 2,6-Dichloro-4-nitrophenol | Cupriavidus sp. CNP-8 | Conversion to 6-chlorohydroxyquinol by a two-component monooxygenase | semanticscholar.org |
Advanced Analytical Tool Development for Environmental Monitoring
Effective environmental monitoring requires sensitive, selective, and often rapid analytical methods to detect and quantify pollutants at trace levels. nih.gov For nitrophenols, a variety of techniques are available, with ongoing research focused on improving performance and accessibility.
Standard methods for analyzing water and soil samples for nitrophenols include high-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) coupled with an electron capture detector (ECD). nih.gov However, there is a drive to develop more advanced and field-portable tools.
Emerging analytical frontiers include:
Electrochemical Sensors: These devices offer high sensitivity, cost-effectiveness, and the potential for on-site analysis. nih.gov Sensors based on modified electrodes, such as those using biomass-derived activated carbon, have shown excellent performance for detecting 4-nitrophenol (B140041) with low detection limits. rsc.org Developing a selective electrochemical sensor for this compound would be a significant advancement.
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides high selectivity and structural confirmation of analytes, which is crucial for distinguishing between isomers in complex environmental matrices.
Optical Sensors: Methods based on photoluminescence and surface plasmon resonance (SPR) are being explored for their high sensitivity and selectivity in detecting nitrophenols. nih.gov
Biosensors: These utilize biological components, like enzymes or antibodies, to achieve highly specific detection of a target analyte.
Table 2: Comparison of Analytical Techniques for Nitrophenol Detection
| Technique | Advantages | Challenges for Specific Isomers | Reference |
|---|---|---|---|
| HPLC-UV | Robust, widely available | May have difficulty separating co-eluting isomers without optimized methods. | nih.gov |
| GC-ECD | High sensitivity to halogenated compounds | Requires derivatization for non-volatile phenols. | nih.gov |
| Electrochemical Sensors | High sensitivity, low cost, portable | Electrode surface can be prone to fouling; selectivity for a specific isomer needs to be engineered. | nih.govrsc.org |
| LC-MS | High selectivity and sensitivity, structural confirmation | Higher equipment cost and complexity. | nih.gov |
Computational Approaches for Predictive Modeling
Computational chemistry and toxicology offer powerful tools for predicting the properties, behavior, and toxicity of chemicals, reducing the need for extensive and costly experimental testing. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable in this regard.
QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.govresearchgate.net For chlorophenols and nitroaromatic compounds, QSAR models have been developed to predict:
Toxicity: Assessing acute toxicity to various aquatic organisms. researchgate.net
Physicochemical Properties: Predicting properties like hydrophobicity (log P), which influences environmental partitioning.
Biological Interactions: For example, a QSAR study on chlorophenols correlated their inhibitory effects on plant mitochondria with specific steric and electronic parameters of the molecules. nih.gov
For this compound, developing specific QSAR models could help to:
Predict Ecotoxicity: Estimate its potential harm to different species in the environment, guiding risk assessment.
Screen for Bioactivity: Identify potential biological interactions and mechanisms of toxicity without initial lab experiments.
Guide Synthesis and Remediation: By predicting properties like biodegradability or reactivity, computational models can help prioritize sustainable synthesis routes and effective remediation strategies.
The main challenge is the need for reliable experimental data on a set of related compounds to build and validate the QSAR models. mdpi.com As more data becomes available for polychlorinated and nitrated phenols, the predictive power and applicability of these computational tools will continue to grow.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4,5-Dichloro-2-methyl-3-nitrophenol, and how can reaction conditions be optimized?
- Methodology :
- Stepwise functionalization : Begin with nitration of 2-methylphenol followed by selective chlorination at the 4,5-positions. Use HNO₃/H₂SO₄ for nitration and Cl₂/FeCl₃ or SO₂Cl₂ for chlorination.
- Optimization : Monitor reaction kinetics via HPLC (e.g., using 4-Nitrophenol sodium salt as a reference standard ). Adjust temperature (50–80°C) and stoichiometry to minimize byproducts like 2,4-Dichlorophenol .
- Validation : Confirm regioselectivity via melting point comparison (e.g., 4-Nitrophenyl phenyl ether melts at 57°C ) and NMR analysis.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and 4-Nitrophenol standard solutions for calibration .
- NMR : Assign substituent positions via ¹H/¹³C chemical shifts (e.g., nitro groups cause deshielding; compare to 2,5-Dichlorophenol δH = 7.2–7.8 ppm ).
- XRD : Resolve ambiguities in molecular geometry using single-crystal diffraction (e.g., monoclinic systems with β ≈ 91.5° as in related chloronitrophenyl crystals ).
Advanced Research Questions
Q. How do hydrogen bonding patterns influence crystallization, and what methodologies map these interactions?
- Analysis Framework :
- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., chains, rings) using crystallographic data . For example, nitro and hydroxyl groups in 4-Nitrophenol form R₂²(8) motifs , which may persist in derivatives.
- Crystal packing : Use Mercury software to visualize intermolecular contacts (e.g., Cl···O interactions in 2-(4,5-Dichloro-2-nitrophenyl)-carbazole derivatives ).
- Thermal analysis : Correlate melting points (e.g., mp >300°C for 4-Nitrophenol sodium salt ) with hydrogen bond density.
Q. How can contradictions in spectral data (e.g., NMR/IR) during derivative characterization be resolved?
- Troubleshooting :
- Dynamic effects : For split NMR peaks, conduct variable-temperature experiments to assess conformational exchange.
- Isotopic labeling : Use deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d4 ) to simplify coupling patterns.
- Computational validation : Compare experimental IR stretches (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) with DFT-calculated spectra .
Q. What strategies quantify environmental persistence, and how are degradation pathways validated?
- Experimental Design :
- Photolysis studies : Exclude UV light (λ >290 nm) to simulate sunlight; track degradation via LC-MS (e.g., Non-RCRA Target Phenols Solution for spiking ).
- Microbial assays : Use Pseudomonas spp. cultures to assess aerobic breakdown; monitor chloride release via ion chromatography .
- QSPR modeling : Relate logP values (e.g., 3.1 for 2,5-Dichlorophenol ) to biodegradation rates.
Q. How do chloro and nitro substituents modulate electronic properties, and what computational methods model these effects?
- Computational Approaches :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; compare frontier orbitals (HOMO/LUMO) with 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid analogs .
- Electrostatic potential maps : Visualize charge distribution to predict electrophilic substitution sites (e.g., nitro groups deactivate the ring ).
- MD simulations : Simulate solvent interactions using OPLS-AA forcefields; validate with experimental solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
